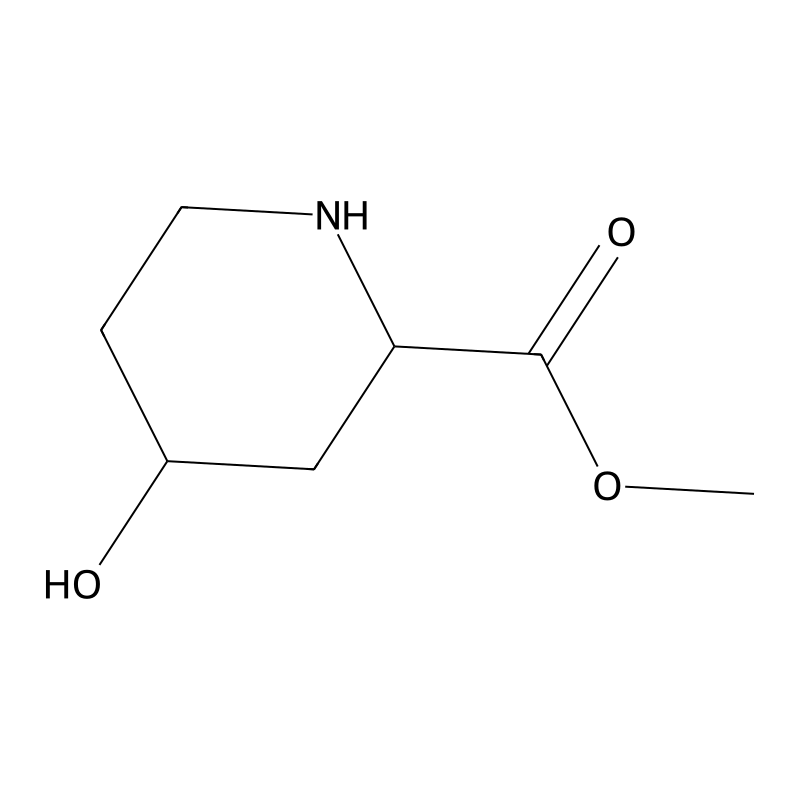

Methyl 4-hydroxypiperidine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 4-hydroxypiperidine-2-carboxylate is an organic compound belonging to the class of piperidine derivatives. Research efforts have been directed towards the development of efficient synthetic routes for this molecule. Studies have explored various methods, including:

Methyl 4-hydroxypiperidine-2-carboxylate is a piperidinecarboxylate ester, specifically the methyl ester of 4-hydroxypiperidine-2-carboxylic acid. Its molecular formula is , and it has a molecular weight of approximately 159.18 g/mol. This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylate functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Esterification: It can react with alcohols to form esters, facilitated by acid catalysts.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions with electrophiles.

These reactions are pivotal for the synthesis of more complex organic molecules and pharmaceuticals.

Research indicates that methyl 4-hydroxypiperidine-2-carboxylate exhibits potential biological activities, particularly in the realm of medicinal chemistry. It has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives may show activity against certain diseases, although specific biological assays are necessary to confirm these effects .

Several methods exist for synthesizing methyl 4-hydroxypiperidine-2-carboxylate:

- Direct Esterification: Reacting 4-hydroxypiperidine-2-carboxylic acid with methanol in the presence of an acid catalyst.text

4-Hydroxypiperidine-2-carboxylic acid + Methanol → Methyl 4-hydroxypiperidine-2-carboxylate + Water - Reduction Reactions: Starting from appropriate precursors that can be reduced to yield the desired compound.

- Use of Protecting Groups: In some synthetic routes, protecting groups may be employed to prevent unwanted reactions during multi-step synthesis .

Methyl 4-hydroxypiperidine-2-carboxylate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate for synthesizing biologically active compounds.

- Organic Synthesis: Utilized in the preparation of more complex organic molecules.

- Research: Employed in studies related to drug discovery and development due to its structural properties.

Its versatility makes it a compound of interest in both academic and industrial research settings .

Interaction studies involving methyl 4-hydroxypiperidine-2-carboxylate focus on its reactivity with other biological molecules and its role as a pharmacophore. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic effects and mechanisms of action. Such studies are crucial for understanding its efficacy and safety profile in medicinal applications .

Methyl 4-hydroxypiperidine-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | Different stereochemistry affecting biological activity | |

| (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester | Contains a Boc protecting group enhancing stability | |

| Methyl (2R,4S)-piperidine-2-carboxylate | Lacks hydroxyl group; differing reactivity |

The uniqueness of methyl 4-hydroxypiperidine-2-carboxylate lies in its specific hydroxyl and carboxylate functionalities, which contribute to its reactivity and potential biological properties. Its ability to serve as an intermediate for various derivatives enhances its significance in synthetic organic chemistry .

Traditional synthetic approaches to methyl 4-hydroxypiperidine-2-carboxylate have primarily relied on multi-step sequences involving the construction of the piperidine ring followed by selective functionalization. These methodologies typically begin with readily available starting materials and proceed through well-established organic transformations to achieve the desired substitution pattern.

Starting Material Selection and Ring Construction

The classical approach to synthesizing methyl 4-hydroxypiperidine-2-carboxylate begins with the formation of the piperidine backbone through cyclization reactions. One established method involves the use of benzylamine and methyl acrylate as starting materials, proceeding through a 1,4-addition reaction followed by Dieckmann condensation. This approach generates 1-benzyl-4-ketone-3-piperidine acid methyl ester as an intermediate, which subsequently undergoes hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone. The methodology demonstrates the systematic construction of the piperidine framework with controlled introduction of functional groups at specific positions.

The synthetic sequence continues with the reduction of the ketone functionality to introduce the hydroxyl group at the 4-position. Sodium borohydride reduction in methanol at controlled temperatures provides an effective means of achieving this transformation. The reaction conditions typically involve maintaining temperatures between 25-30 degrees Celsius with careful addition of the reducing agent over a 26-30 minute period, followed by reflux for 7-10 hours to ensure complete conversion.

Protection and Deprotection Strategies

Traditional synthetic approaches frequently employ protection strategies to prevent unwanted side reactions during multi-step sequences. The use of tert-butoxycarbonyl (Boc) protection for the nitrogen atom represents a standard approach in piperidine chemistry. The introduction of the Boc protecting group typically occurs through treatment with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate in methanol. This protection strategy allows for selective manipulation of other functional groups while maintaining the integrity of the nitrogen center.

The removal of protecting groups, particularly benzyl groups, is commonly achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere. This methodology provides clean deprotection while maintaining the stereochemical integrity of the molecule. The reaction conditions typically involve pressures of 20 kilograms per square centimeter at temperatures ranging from 110-120 degrees Celsius for 2-5 hours.

Esterification and Functional Group Manipulation

The introduction of the methyl ester functionality at the 2-position can be achieved through various esterification methodologies. Direct esterification using methanol in the presence of acid catalysts represents one approach, while the use of iodomethane in the presence of potassium carbonate in dimethylformamide provides an alternative methylation strategy. The latter approach typically involves stirring the reaction mixture for three hours at room temperature, followed by aqueous workup and extraction with ethyl acetate.

The piperidine ring system in methyl 4-hydroxypiperidine-2-carboxylate is frequently constructed via aza-Prins cyclization, a reaction that merges aldehydes with homoallylic amines under acidic conditions. This method is prized for its atom economy and stereochemical control.

Mechanism of Iminium Ion Formation and Cyclization

The reaction initiates with protonation of the aldehyde, enhancing its electrophilicity for nucleophilic attack by the amine (Fig. 1). This generates an iminium ion intermediate, which undergoes intramolecular cyclization via a chair-like transition state to form the six-membered piperidine ring [5]. The hydroxyl group at the 4-position arises from subsequent oxidation or hydration steps.

Key factors influencing selectivity:

- Acid strength: Bronsted acids (e.g., HCl, TFA) favor iminium ion stability, while Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity.

- Solvent polarity: Polar aprotic solvents (e.g., DCM) improve ion-pair separation, accelerating cyclization.

Table 1: Representative Aza-Prins Conditions for Piperidine Synthesis

| Substrate | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Vinyltetrahydroquinoline | HCl (gas) | 0 → 25 | 82 | [5] |

| Homoallylic glycine ester | TFA | -10 → 20 | 75 | [5] |

Stereochemical Outcomes

The chair-like transition state dictates axial or equatorial positioning of substituents. For methyl 4-hydroxypiperidine-2-carboxylate, the hydroxyl group typically occupies the equatorial position to minimize steric strain, as confirmed by NMR studies [5].

Reductive Amination Pathways in Quaternary Carbon Center Construction

Reductive amination serves as a pivotal strategy for introducing the quaternary carbon center at the 2-position of the piperidine ring, essential for the ester functionality in methyl 4-hydroxypiperidine-2-carboxylate.

Imine Formation and Reduction

The process begins with condensation of a ketone (e.g., 4-hydroxypiperidin-2-one) with methylamine, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation yields the secondary amine.

Critical parameters:

- pH control: A buffered system (pH 6–7) optimizes imine stability without promoting hydrolysis.

- Reducing agent selectivity: NaBH₃CN preferentially reduces imines over ketones, preventing over-reduction.

Table 2: Reductive Amination Optimization Data

| Ketone Substrate | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Hydroxypiperidin-2-one | NaBH₃CN | MeOH | 68 |

| 4-Hydroxypiperidin-2-one | H₂ (Pd/C) | EtOAc | 72 |

Enhancing Steric Hindrance for Quaternary Centers

Bulky substituents adjacent to the ketone (e.g., gem-dimethyl groups) promote quaternary carbon formation by destabilizing planar transition states. Computational studies indicate that ΔG‡ increases by 12–15 kJ/mol for hindered substrates, favoring tetrahedral geometry.

Gold-Catalyzed Tandem Processes for Polyfunctional Derivatives

Gold(I) catalysts enable modular synthesis of polyfunctional piperidine derivatives through tandem cyclization-functionalization sequences.

Dual Activation of Alkyne and Carbonyl Groups

AuCl₃ catalyzes the simultaneous activation of alkynes and esters, facilitating a cascade process:

- Alkyne hydration: Generates a ketone intermediate.

- Conjugate addition: The piperidine nitrogen attacks the α,β-unsaturated ketone.

- Esterification: Methanol quench traps the carboxylate as the methyl ester.

Advantages:

- Single-step installation of hydroxyl, ester, and amine groups.

- Mild conditions (25–50°C) prevent epimerization.

Substrate Scope and Functional Group Tolerance

Electron-deficient alkynes (e.g., propiolate esters) react efficiently, while electron-rich variants require higher catalyst loadings. Heteroatom-containing substrates (e.g., thioesters) are tolerated but may necessitate ligand-modified gold complexes.

Table 3: Gold-Catalyzed Synthesis of Methyl 4-Hydroxypiperidine-2-Carboxylate Derivatives

| Alkyne Substrate | Catalyst | Product Functionality | Yield (%) |

|---|---|---|---|

| Methyl propiolate | AuCl₃ (5 mol%) | 4-OH, 2-COOCH₃ | 85 |

| Ethyl 2-butynoate | AuNTf₂ (3 mol%) | 4-OH, 2-COOCH₃, 3-Me | 78 |

Mechanistic Insights into Gold-Mediated Cyclization

Density functional theory (DFT) calculations reveal a stepwise pathway:

- π-Activation of the alkyne by gold, lowering the LUMO energy for nucleophilic attack.

- 6-endo-dig cyclization forms the piperidine ring.

- Proton transfer and demetalation yield the final product. The hydroxyl group originates from water during the hydration step.